
N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: is a chemical compound that features a boronic ester group attached to a picolinamide framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide typically involves the reaction of 6-bromo-N,N-dimethylpicolinamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The picolinamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Palladium catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Oxidizing agents: Such as hydrogen peroxide or sodium perborate.
Major Products
Biaryl compounds: From Suzuki-Miyaura coupling.
Boronic acids: From oxidation of the boronic ester group.
Substituted picolinamides: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Biological Research: Used in the study of enzyme inhibitors and other biologically active compounds.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide largely depends on the specific application. In Suzuki-Miyaura coupling, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is unique due to its combination of a boronic ester group and a picolinamide framework This structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis
Propriétés
Formule moléculaire |
C14H21BN2O3 |
|---|---|
Poids moléculaire |
276.14 g/mol |
Nom IUPAC |
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-7-8-10(16-11)12(18)17(5)6/h7-9H,1-6H3 |
Clé InChI |
HUGCJQADFYXYKI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-8-azaspiro[4.5]decan-1-one](/img/structure/B14043692.png)
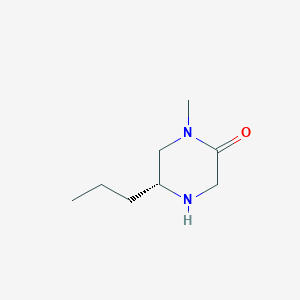
palladium(II)](/img/structure/B14043709.png)
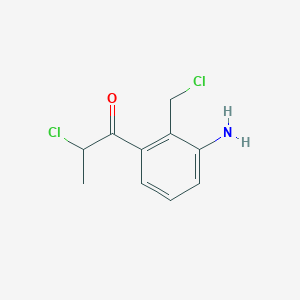

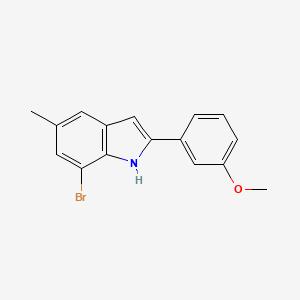
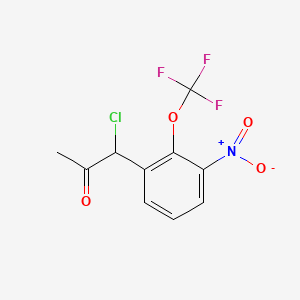
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)
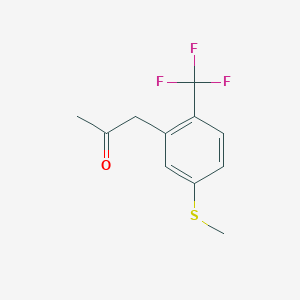
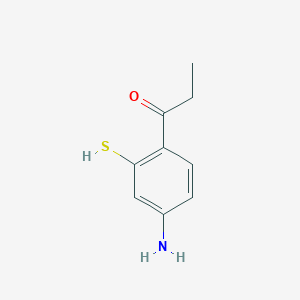
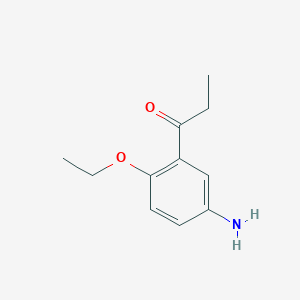
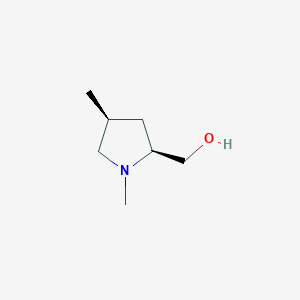
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
